N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-17-12(13-3-2-5-19-13)7-11(16-17)8-15-14(18)10-4-6-20-9-10/h2-7,9H,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAWIONWYOITEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
It is known that thiophene derivatives interact with their targets in a way that modulates the biological and physiological functions mentioned above.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that this compound likely interacts with multiple biochemical pathways.
Pharmacokinetics
Thiophene and its derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water. This solubility profile may influence the compound’s bioavailability.
Biological Activity
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 302.35 g/mol. The compound features a furan ring, a pyrazole moiety, and a thiophene carboxamide structure, which contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
Case Studies
- Cell Line Studies : Research indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, compounds similar to this compound showed IC50 values ranging from 0.01 µM to 49.85 µM across different studies .
- Mechanistic Insights : The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the inhibition of Aurora-A kinase and CDK2 .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties.
Research Findings
Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, pyrazole derivatives have shown efficacy in reducing TNF-alpha and IL-6 levels in vitro, indicating potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity.
Case Studies
- Bacterial Inhibition : Derivatives of pyrazole have been tested against various bacterial strains, exhibiting significant antibacterial effects. For instance, certain compounds have shown MIC values as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanisms of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Summary of Biological Activities
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that includes a furan ring, a pyrazole ring, and a thiophene moiety. The synthesis of this compound typically involves multi-step organic reactions:
- Furan Synthesis : The furan ring can be synthesized from furfural through acid-catalyzed reactions.
- Pyrazole Synthesis : The pyrazole ring is formed by reacting hydrazine with diketones under reflux conditions.
- Coupling Reaction : The furan and pyrazole intermediates are coupled with thiophene-3-carboxylic acid derivatives using coupling reagents like EDCI or DCC to form the final product.
This multi-step process ensures that the target compound retains specific functional groups essential for its biological activity.
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide exhibits various biological activities:
Antimicrobial Activity
Research indicates that derivatives of this compound have shown significant antimicrobial properties. For example, studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy .
Anticancer Potential
The compound's structure suggests potential anticancer activity through the inhibition of specific signaling pathways involved in cancer progression. Pyrazole derivatives have been noted for their ability to inhibit various cancer cell lines by targeting critical enzymes and receptors involved in tumor growth .
Enzyme Inhibition
The interaction of the compound with various enzymes indicates potential applications in treating metabolic disorders. The furan and pyrazole rings may inhibit specific enzymes, influencing pathways that are often dysregulated in diseases.
Case Studies
Several studies have documented the applications of this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole-Thiophene Carboxamide Derivatives
Compound 21 (N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide) :
- Structure : Shares a pyrazole-thiophene-carboxamide backbone but includes a nitro group at the pyrazole 4-position and an ethyl substituent on the thiophene.
- Synthesis : Yielded 42% via coupling reactions, with a high melting point (297°C), indicating thermal stability.
- Key Data :
| Property | Compound 21 | Target Compound (Hypothetical) |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₄O₄S | C₁₄H₁₄N₃O₂S |
| Molecular Weight | 308.3 g/mol | 288.34 g/mol (calculated) |
| Melting Point | 297°C | Not reported |
Furan-Oxadiazole Carboxamides
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :
- Structure : Contains a furan-2-yl group linked to an oxadiazole ring, contrasting with the target compound’s pyrazole core.
- Activity : Demonstrates antifungal activity against C. albicans via thioredoxin reductase inhibition. The pyrazole in the target compound may enhance binding to similar enzymatic targets due to its planar aromaticity, but the oxadiazole in LMM11 offers greater metabolic stability.
- Solubility : Both compounds require surfactants (e.g., Pluronic F-127) for solubilization, suggesting shared hydrophobicity challenges.
Ranitidine-Related Furan Derivatives
Ranitidine Complex Nitroacetamide :
- Structure : Features a furan-2-yl group connected via a sulphanyl-ethyl chain to a nitroacetamide group.
- Comparison : Unlike the target compound’s pyrazole-thiophene system, ranitidine derivatives prioritize sulphanyl linkages for H₂-receptor antagonism. The carboxamide group in both compounds may confer similar metabolic pathways, but the pyrazole’s rigidity in the target compound could reduce off-target effects compared to ranitidine’s flexible chain.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide?
Synthesis typically involves multi-step reactions, including cyclization and coupling. For example, K₂CO₃ in DMF at room temperature can facilitate nucleophilic substitution reactions between heterocyclic intermediates, as demonstrated in the synthesis of structurally related pyrazole-thiophene derivatives . Solvent choice (e.g., acetonitrile or DMF) and reaction time (1–3 minutes under reflux) are critical for minimizing side products, as seen in analogous thiadiazole-carboxamide syntheses .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
1H and 13C NMR spectroscopy are essential for verifying the connectivity of the furan, pyrazole, and thiophene moieties. For example, distinct peaks for the methyl group on the pyrazole ring (δ ~3.8 ppm in 1H NMR) and aromatic protons in the thiophene (δ ~7.0–7.5 ppm) are diagnostic. Single-crystal X-ray diffraction (as used for related pyrazole-carboxamides) provides unambiguous confirmation of stereochemistry and molecular packing .
Q. What purification methods are recommended for isolating this compound?
Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures are effective. Thin-layer chromatography (TLC) on Merck Silica Gel 60 F254 plates can monitor reaction progress, a method validated for similar heterocyclic carboxamides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
SAR studies should systematically vary substituents on the furan, pyrazole, and thiophene rings. For example:
- Replace the furan-2-yl group with other heterocycles (e.g., thiophene or oxadiazole) to assess electronic effects .
- Modify the methyl group on the pyrazole nitrogen to bulkier alkyl chains to probe steric influences on bioactivity .
Biological assays (e.g., antimicrobial or enzyme inhibition) must use standardized protocols, such as microdilution methods for antimicrobial activity .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Discrepancies may arise from variations in purity, assay conditions, or target specificity. To address this:
Q. What mechanistic insights can be gained from studying the reactivity of the thiophene-3-carboxamide moiety?
The carboxamide group participates in hydrogen bonding with biological targets (e.g., enzymes or receptors). Computational docking studies (using software like AutoDock Vina) can predict binding modes, while in vitro assays (e.g., fluorescence quenching) quantify interactions with proteins . Additionally, the thiophene ring’s electron-rich nature enables electrophilic substitution reactions, which can be exploited for derivatization .
Q. What strategies are effective for scaling up the synthesis of this compound without compromising yield?
Optimize catalyst loading (e.g., triethylamine for cyclization steps) and use flow chemistry to enhance reproducibility. Industrial-scale production of similar compounds employs iodine-mediated cyclization in DMF, with sulfur byproducts removed via filtration . Process analytical technology (PAT) tools, such as in-line FTIR, can monitor reaction progression in real time .
Q. How can researchers assess the compound’s stability under physiological conditions?
Stability studies should include:
- Hydrolytic stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and analyze degradation via LC-MS .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds .
- Light sensitivity : UV-vis spectroscopy tracks photodegradation under ICH Q1B guidelines .
Methodological Considerations
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
Use SwissADME or ADMETLab 2.0 to estimate logP, bioavailability, and blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability, leveraging the compound’s heterocyclic rigidity and amphiphilic nature .
Q. How can in vitro cytotoxicity data be contextualized for translational research?
Compare IC₅₀ values against clinically approved drugs with similar scaffolds (e.g., thiophene-based kinase inhibitors). Use 3D tumor spheroid models to mimic in vivo conditions, as monolayer cell cultures may underestimate efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
